An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 5-(Chloromethyl)picolinonitrile hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Characterized by a pyridine ring bearing a reactive chloromethyl group and a cyano moiety, this compound serves as a versatile intermediate for the construction of complex molecular architectures. Its utility is particularly pronounced in the field of drug discovery, where it functions as a key precursor for the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its core chemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and presents a case study on its application in the development of potent kinase inhibitors. The information is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. 5-(Chloromethyl)picolinonitrile hydrochloride is a solid material whose stability and solubility are critical parameters for reaction setup and storage.
Chemical Identity
-
IUPAC Name: 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride[1]
-
CAS Number: 1225380-31-3 (for the hydrochloride salt)
-
Molecular Formula: C₇H₅ClN₂ · HCl (C₇H₆Cl₂N₂)[2]
-
Molecular Weight: 189.04 g/mol
Core Physicochemical Data
The key physical properties of 5-(Chloromethyl)picolinonitrile hydrochloride are summarized in the table below. These parameters are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in alcohols and water, where it is susceptible to solvolysis. | [3][4] |
| Stability | Stable under recommended storage conditions. Sensitive to moisture and nucleophiles. | [3][5] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly sealed and locked up. | [1][6][7] |
Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the structural features of 5-(Chloromethyl)picolinonitrile hydrochloride give rise to predictable spectroscopic signatures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, typically in the δ 7.5-9.0 ppm range. A characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group would appear further upfield, generally in the δ 4.5-5.0 ppm range. The acidic proton of the hydrochloride salt may appear as a very broad signal.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-Cl stretch from the chloromethyl group typically appears in the 600-800 cm⁻¹ region.
Synthesis and Purification
The reliable synthesis of 5-(Chloromethyl)picolinonitrile hydrochloride is crucial for its application. The most common and logical laboratory-scale preparation involves the chlorination of a stable, commercially available precursor, such as 5-(hydroxymethyl)picolinonitrile.
Rationale for Synthetic Route
The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Using thionyl chloride (SOCl₂) is a highly effective method for this purpose. The reaction proceeds through a chlorosulfite ester intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile, which simplifies purification. The in-situ formation of HCl also conveniently produces the desired hydrochloride salt of the pyridine nitrogen, enhancing the product's stability. This method avoids the direct, and often less selective, chlorination of a methyl group.[8]
Detailed Experimental Protocol
Reaction: Conversion of 5-(hydroxymethyl)picolinonitrile to 5-(Chloromethyl)picolinonitrile hydrochloride using thionyl chloride.
Materials:
-
5-(hydroxymethyl)picolinonitrile
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene as solvent[8]
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber with NaOH solution) is assembled under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: 5-(hydroxymethyl)picolinonitrile (1.0 eq) is dissolved in anhydrous DCM and charged into the reaction flask. The solution is cooled to 0 °C using an ice bath.
-
Chlorination: Thionyl chloride (1.2 - 1.5 eq) is slowly added dropwise to the stirred solution via the dropping funnel. Causality: A slight excess of thionyl chloride ensures complete conversion of the starting material. Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.[8][9]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 4-6 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[9]
-
Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude solid is triturated with a non-polar solvent like hexane or diethyl ether to precipitate the product fully.
-
Purification: The solid product is collected by vacuum filtration, washed with the non-polar solvent to remove any soluble impurities, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed if higher purity is required.
Synthesis Workflow Visualization
Caption: A generalized workflow for the synthesis of 5-(Chloromethyl)picolinonitrile HCl.
Chemical Reactivity and Mechanistic Considerations
The synthetic value of 5-(Chloromethyl)picolinonitrile hydrochloride stems directly from its inherent chemical reactivity, which is dominated by the electrophilic chloromethyl group.
The Chloromethyl Group as an Electrophilic Handle
The chloromethyl group (-CH₂Cl) is an excellent electrophilic site. The chlorine atom is a good leaving group, and the adjacent pyridine ring, particularly when protonated as the hydrochloride salt, is electron-withdrawing. This electronic effect further polarizes the C-Cl bond, making the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function as a building block, allowing for the facile introduction of the picolinonitrile scaffold onto other molecules.[1]
Key Reaction: Nucleophilic Substitution
The primary reaction pathway for this compound is nucleophilic substitution (Sₙ2). It readily reacts with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.
-
With Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, a common step in building ligands or linking fragments in drug molecules.
-
With Alcohols/Phenols: Alkoxide or phenoxide nucleophiles will displace the chloride to form ethers.
-
With Thiols: Thiolates react efficiently to produce thioethers.
Self-Validation: The success of these substitution reactions can be easily monitored. The disappearance of the starting material and the appearance of a new, more polar product can be tracked by TLC. Furthermore, the incorporation of the picolinonitrile moiety can be confirmed by ¹H NMR, where the characteristic -CH₂Cl singlet is replaced by a new signal for the -CH₂-Nu group, often with a different chemical shift.
Stability and Degradation
The high reactivity of the chloromethyl group also makes the compound susceptible to degradation, primarily through hydrolysis.[4] In the presence of water or other protic solvents (like methanol or ethanol), the chloride can be displaced to form the corresponding 5-(hydroxymethyl)picolinonitrile or 5-(alkoxymethyl)picolinonitrile, respectively.[4]
Protocol Implication: To ensure the integrity of the reagent, it must be handled under anhydrous conditions. Reactions should be run in dry solvents under an inert atmosphere. For storage, it is crucial to keep the container tightly sealed to prevent moisture ingress.[3]
Applications in Medicinal Chemistry and Drug Discovery
5-(Chloromethyl)picolinonitrile hydrochloride is not merely a laboratory curiosity; it is a field-proven intermediate in the synthesis of biologically active molecules.[1][10][11] Its structure is a privileged scaffold found in numerous compounds investigated for therapeutic potential.
Case Study: Synthesis of CHK1 Kinase Inhibitors
Checkpoint Kinase 1 (CHK1) is a critical regulator of the cell cycle and a high-value target in oncology. A series of potent CHK1 inhibitors have been developed using a 5-(pyrimidin-2-ylamino)picolinonitrile core.[12] In the synthesis of these inhibitors, 5-(Chloromethyl)picolinonitrile hydrochloride serves as a key electrophile to connect different fragments of the final molecule.
For instance, a piperidin-3-ol fragment can be deprotonated with a base (e.g., NaH) to form a nucleophilic alkoxide. This alkoxide then reacts with an appropriately functionalized picolinonitrile precursor, derived from the chloromethyl starting material, to form a crucial ether linkage. This reaction directly incorporates the essential picolinonitrile pharmacophore into the advanced intermediate, which is then elaborated to the final API candidate.[12]
Drug Discovery Workflow Visualization
Caption: Role of the picolinonitrile electrophile in a drug discovery synthesis workflow.
Safety, Handling, and Storage
Given its reactivity, 5-(Chloromethyl)picolinonitrile hydrochloride must be handled with appropriate precautions. The following information is synthesized from safety data sheets (SDS) and should be rigorously followed.
Hazard Identification
The compound is classified as hazardous.[13]
-
Acute Toxicity, Oral: Harmful if swallowed.[14]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[13][14]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[14]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[14]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][13]
-
Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[13] Keep locked up and away from incompatible materials such as strong oxidizing agents and bases.[6][15]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][16]
References
-
PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-(chloromethyl)picolinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Retrieved from [Link]
-
PubMed. (2016). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methyl-5-chloromethylpyridine, HCl | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.pt [fishersci.pt]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 9. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Buy 4-(Chloromethyl)picolinonitrile | 71935-33-6 [smolecule.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 5-Chloro-2-(chloromethyl)pyridine hydrochloride | C6H6Cl3N | CID 71300071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
